O-Acetaldehydyl-hexaethylene glycol
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Overview
Description
Formylmethyl hexaethylene glycol is a hydroxypolyether aldehyde comprising hexaethylene glycol having one of the terminal hydroxy groups substituted by formylmethoxy. It derives from a hexaethylene glycol.
Scientific Research Applications
1. Dynamic Combinatorial Libraries
O-Acetaldehydyl-hexaethylene glycol is used in dynamic combinatorial libraries (DCLs), a method involving simple acetalation chemistry. For instance, the reaction between triethylene glycol and 4-nitrobenzaldehyde can produce a DCL of over 15 cyclic and acyclic species, which are then separated and characterized (Berkovich-Berger & Lemcoff, 2008).
2. Photolabile Protective Group for Aldehydes and Ketones
The compound serves as a photoremovable protective group for aldehydes and ketones. This application is significant in chemical synthesis, where the preparation of o-nitrophenylethylene glycol and its use in protecting carbonyl compounds is an essential step (Gravel, Hébert, & Thoraval, 1983).
3. Preparation of Discrete Oligoethers
It is used in the preparation of discrete oligoethers, such as pentabutylene glycol and hexapropylene glycol. The methodologies involve oxidation, acetal formation, and reductive ring opening, which are crucial for synthesizing specific oligoethers (Knuf, Jiang, & Gin, 2003).
4. Recovery from Aqueous Solution via Reactive Distillation
This chemical plays a role in recovering propylene glycol (PG) and ethylene glycol (EG) from aqueous solutions. The process involves reacting with acetaldehyde to form acetals, which are then separated through reactive distillation, demonstrating its utility in industrial chemical processes (Dhale, Myrant, Chopade, Jackson, & Miller, 2004).
5. Stabilization of Aldehydes as Propylene Glycol Acetals
It aids in stabilizing aldehydes as propylene glycol acetals, as demonstrated by the preparation and comparison of different acetals under mild acidic conditions. This highlights its role in chemical stability and aldehyde preservation (Sharma, Nagarajan, & Gurudutt, 1998).
6. Kinetic Analysis in Synthesis
The compound is involved in kinetic analysis, particularly in the synthesis of derivatives like poly(ethylene glycol) propionaldehyde. Its role in the Williamson reaction, used for synthesizing polymer derivatives, is a critical aspect of polymer chemistry (Zhao, Zhai, Ma, & Su, 2009).
7. Photocatalytic Degradation Studies
Its degradation under UV irradiation in the presence of catalysts like TiO2, with hexaethylene glycol as a model compound, is significant in environmental chemistry. This study helps understand the degradation mechanisms of similar compounds (Ngobissi, Soufi, Vanoye, & Richard, 2017).
8. DNA Nanostructure Stability
O-Acetaldehydyl-hexaethylene glycol modifications increase nuclease resistance in DNA structures, proving crucial in biological applications, especially in constructing DNA cages and nanostructures (Conway, McLaughlin, Castor, & Sleiman, 2013).
properties
Product Name |
O-Acetaldehydyl-hexaethylene glycol |
---|---|
Molecular Formula |
C14H28O8 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C14H28O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1,16H,2-14H2 |
InChI Key |
CTLLATPOKUEFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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